Lipophilicity vs. Unsubstituted Coumarin
The lipophilicity of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, quantified by its calculated XLogP3 value, differs from that of its unsubstituted parent compound. This parameter is critical for predicting membrane permeability and oral bioavailability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | Coumarin (unsubstituted): XLogP3 = 0.87 [1] |
| Quantified Difference | Δ XLogP3 = +1.13 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This higher lipophilicity may result in improved passive diffusion across cell membranes, making it a potentially more suitable scaffold for developing cell-permeable probes or drug candidates than its less lipophilic, unsubstituted coumarin core.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 323, Coumarin. Accessed Apr. 20, 2026. View Source
